3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid
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Overview
Description
3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The presence of the bromophenyl group suggests potential reactivity for further chemical modifications, and the carboxylic acid functionality indicates the possibility of forming esters and amides, which are common in drug design and synthesis.
Synthesis Analysis
The synthesis of related isoxazole derivatives has been explored in various studies. For instance, the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate to obtain 3-aryl-5-formyl-isoxazole-4-carboxylate has been described, which could be a similar approach for synthesizing the compound . Additionally, the one-pot synthesis of 3-methylisoxazole-5-carboxamides from 3-methyl isoxazole-5-carboxylic acid has been reported, which may provide insights into the synthetic routes for the target compound .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives has been studied using various techniques, including crystallographic measurements and theoretical calculations. For example, the structural study of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, a related compound, involved both experimental and theoretical methods to determine the molecular parameters . These methods could be applied to analyze the molecular structure of 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid.
Chemical Reactions Analysis
Isoxazole derivatives can undergo a range of chemical reactions due to their reactive sites. The study of bromination reactions and the subsequent use of the products as substrates for synthesizing fused heterocycles provides an example of the chemical versatility of these compounds . The reactivity of the carboxylic acid group with various reagents, such as 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, to form fluorescent derivatives in high-performance liquid chromatography (HPLC) analysis has also been demonstrated .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be inferred from related studies. The basicity and acidity of isoxazole and its derivatives have been recorded, indicating that isoxazol-5-ones have comparable strength to carboxylic acids . This information is relevant to understanding the behavior of 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid in different environments and could influence its solubility, stability, and reactivity.
Scientific Research Applications
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- Application: These compounds are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They are also used in the synthesis of various bioactive heterocyclic scaffolds .
- Method of Application: Through synthetic routes and chemical reactions .
- Results or Outcomes: They have shown potent anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities .
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4-(3-Bromophenylcarbamoyl)phenylboronic acid
- Application: This compound contains a boronic acid functional group, which is a valuable reagent in organic synthesis for Suzuki-Miyaura coupling reactions.
- Method of Application: These reactions allow for the formation of carbon-carbon bonds between a boronic acid and a haloaryl compound.
Safety And Hazards
This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, or improvements that could be made to its synthesis.
properties
IUPAC Name |
3-(3-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(13-16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJAASOLBGVLKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid |
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